molecular formula C21H35NO6 B4002202 N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B4002202
M. Wt: 397.5 g/mol
InChI Key: OIRBEAAJVYOYAP-UHFFFAOYSA-N
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Description

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety. This compound is notable for its unique structure, which includes a tert-butyl group, a phenoxy group, and an ethoxyethyl chain. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide under basic conditions to form 2-(2-tert-butyl-6-methylphenoxy)ethanol.

    Ethoxylation: The phenoxyethanol is then reacted with another equivalent of ethylene oxide to yield 2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethanol.

    Amination: The ethoxylated intermediate is then reacted with butan-1-amine under dehydrating conditions to form N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine.

    Formation of the Oxalate Salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can undergo oxidation to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ethoxyethyl derivatives.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]butan-1-amine
  • N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]butan-1-amine
  • N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]pentan-1-amine

Uniqueness

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to the presence of both the tert-butyl and methyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The oxalic acid moiety also adds to its distinctiveness by providing additional sites for interaction with molecular targets.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2.C2H2O4/c1-6-7-11-20-12-13-21-14-15-22-18-16(2)9-8-10-17(18)19(3,4)5;3-1(4)2(5)6/h8-10,20H,6-7,11-15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBEAAJVYOYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=C(C=CC=C1C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

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